8-Hydroxy-3,6-dioxaoctanal

Description

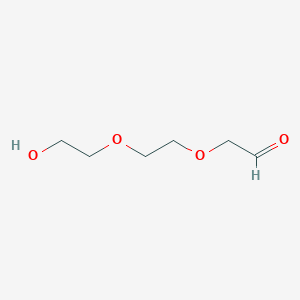

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-3-9-5-6-10-4-2-8/h1,8H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSDOCCELISUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148494 | |

| Record name | 8-Hydroxy-3,6-dioxaoctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108306-81-6 | |

| Record name | 8-Hydroxy-3,6-dioxaoctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108306816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-3,6-dioxaoctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 8 Hydroxy 3,6 Dioxaoctanal and Its Precursors

Established Synthetic Routes to 8-Hydroxy-3,6-dioxaoctanal

The construction of this compound primarily involves the elaboration of simple polyethylene (B3416737) glycol derivatives, followed by a controlled oxidation to introduce the aldehyde functionality.

Elaboration from Simple Polyethylene Glycol Derivatives

The most common precursor for the synthesis of this compound is diethylene glycol. Diethylene glycol is a readily available and cost-effective starting material produced from the partial hydrolysis of ethylene (B1197577) oxide. wikipedia.orgwikipedia.org The synthetic strategy typically involves the monoalkylation of diethylene glycol to introduce a two-carbon extension that can be subsequently oxidized to the aldehyde.

One common approach is the Williamson ether synthesis, where diethylene glycol is treated with a protected form of 2-haloethanol, followed by deprotection to yield a triethylene glycol derivative. However, a more direct route involves the reaction of the sodium salt of diethylene glycol with a protected acetaldehyde (B116499) equivalent, such as 2-bromoacetaldehyde dimethyl acetal (B89532). The resulting acetal-protected hydroxy ether can then be deprotected under acidic conditions to reveal the aldehyde functionality.

Another strategy involves the selective protection of one of the hydroxyl groups of diethylene glycol, followed by elongation of the chain at the unprotected hydroxyl group. Reagents such as p-toluenesulfonyl chloride (TsCl) can be used for the selective monotosylation of diols like diethylene glycol, allowing for subsequent nucleophilic substitution to introduce the desired carbon framework. jchemlett.comresearchgate.net

Controlled Oxidation Reactions for Aldehyde Formation

The critical step in the synthesis of this compound is the selective oxidation of the terminal primary alcohol of a suitable precursor, such as triethylene glycol, to an aldehyde without over-oxidation to the carboxylic acid. Several modern oxidation methods are well-suited for this transformation due to their mild reaction conditions and high chemoselectivity. wikipedia.orgchemistryviews.org

Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C) in the presence of a hindered base like triethylamine. wikipedia.orgchem-station.com This method is known for its high yields and tolerance of a wide range of functional groups, making it suitable for substrates containing ether linkages. missouri.edualfa-chemistry.com The byproducts of the reaction are volatile, which simplifies purification. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to convert primary alcohols to aldehydes under mild, neutral conditions at room temperature. wikipedia.orgwikipedia.org This reaction is known for its high efficiency, short reaction times, and compatibility with sensitive functional groups. jk-sci.comalfa-chemistry.com The workup is generally straightforward, involving the removal of the iodine-containing byproducts. wikipedia.org

| Oxidation Method | Reagents | Typical Conditions | Advantages |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C to rt | High yield, mild, volatile byproducts |

| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂, rt | Mild, neutral, fast, high chemoselectivity |

| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | CH₂Cl₂/H₂O, 0 °C to rt | Catalytic, uses inexpensive oxidant |

Derivatization and Functionalization Strategies from this compound

The bifunctional nature of this compound allows for a variety of selective chemical transformations at the terminal hydroxyl group, the aldehyde functionality, or the polyether backbone.

Selective Transformations of the Terminal Hydroxyl Group

The terminal hydroxyl group can be selectively targeted in the presence of the aldehyde, often after protection of the more reactive aldehyde group as an acetal. libretexts.org

Esterification and Etherification: The hydroxyl group can be readily converted to esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. Etherification can be achieved under Williamson ether synthesis conditions, reacting the corresponding alkoxide with an alkyl halide.

Conversion to a Leaving Group: For nucleophilic substitution reactions, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. jchemlett.com This allows for the introduction of a wide range of nucleophiles, including azides, halides, and thiols.

Modifications and Reactions of the Aldehyde Functionality

The aldehyde group is a versatile functional handle for a wide array of carbon-carbon bond-forming reactions and other transformations.

Reductive Amination: The aldehyde can be converted to a primary amine via reductive amination. This typically involves the formation of an imine or enamine intermediate by reaction with ammonia or a primary amine, followed by in situ reduction with a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). chemistrysteps.comlibretexts.orglibretexts.orgchemistrysteps.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. chemistrysteps.commdpi.com Reaction with a phosphorus ylide (Wittig reagent) allows for the introduction of a variety of substituted vinyl groups. The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents or organolithiums, to the aldehyde functionality results in the formation of a secondary alcohol. This provides a route to extend the carbon chain and introduce new functional groups.

Acetal Formation: The aldehyde can be protected as an acetal by reacting it with an alcohol or a diol in the presence of an acid catalyst. libretexts.orglibretexts.org This is a common strategy to prevent the aldehyde from reacting while other transformations are carried out on the molecule. The acetal can be readily cleaved under acidic conditions to regenerate the aldehyde.

| Reaction | Reagents | Product Functional Group |

| Reductive Amination | NH₃ or R-NH₂, NaBH₃CN | Primary or Secondary Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Acetal Formation | R-OH, H⁺ | Acetal |

Chemo- and Regioselective Approaches to Polyether Backbone Modification

Modification of the polyether backbone of this compound is more challenging due to the general inertness of the ether linkages.

Ether Cleavage: Under harsh acidic conditions, typically using strong acids like HBr or HI, the ether bonds can be cleaved. masterorganicchemistry.com This is generally a non-selective process and can lead to the degradation of the molecule. However, with careful control of reaction conditions, it may be possible to achieve some degree of selective cleavage.

Ring-Opening Polymerization: A more controlled approach to modifying the polyether backbone involves starting from a precursor that can initiate the ring-opening polymerization of ethylene oxide. wikipedia.orgresearchgate.netresearchgate.net For example, a functionalized initiator can be used to grow a polyether chain with specific modifications at desired positions. This allows for the synthesis of analogues of this compound with altered backbone structures.

Advanced Chemical Reactivity and Mechanistic Investigations of 8 Hydroxy 3,6 Dioxaoctanal

Aldehyde-Based Reactivity: Nucleophilic Additions, Condensations, and Related Transformations

The aldehyde functional group in 8-Hydroxy-3,6-dioxaoctanal is a primary site for chemical reactions, characterized by the electrophilic nature of the carbonyl carbon. This electrophilicity makes it susceptible to attack by a wide variety of nucleophiles. openochem.orgsydney.edu.aumedlifemastery.comck12.org

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org The reactivity of the aldehyde can be influenced by both steric and electronic factors. In the case of this compound, the linear nature of the ether chain offers minimal steric hindrance. libretexts.org

Common nucleophilic addition reactions applicable to this compound include:

Hydration: In the presence of water, an equilibrium is established to form the corresponding gem-diol.

Acetal (B89532) Formation: Reaction with alcohols under acidic conditions leads to the formation of hemiacetals and subsequently acetals, which can serve as protecting groups for the aldehyde functionality. sydney.edu.au

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt followed by acidification) yields a cyanohydrin, a versatile intermediate in organic synthesis. masterorganicchemistry.com

Grignard and Organolithium Reactions: These strong carbon-based nucleophiles react readily with the aldehyde to form new carbon-carbon bonds, leading to secondary alcohols.

Beyond simple additions, the aldehyde group can participate in condensation reactions. A notable example is the aldol (B89426) condensation, where under basic or acidic conditions, the enolate of an aldehyde or ketone can add to the aldehyde group of another molecule. While this compound does not have α-hydrogens and thus cannot self-condense via enolate formation, it can act as an electrophilic partner in crossed aldol condensations with other enolizable aldehydes or ketones.

| Reaction Type | Reagent | Product Type | Typical Conditions |

| Hydration | H₂O | Gem-diol | Neutral, acidic, or basic |

| Acetal Formation | R'OH, H⁺ | Acetal | Anhydrous acid |

| Cyanohydrin Formation | HCN or NaCN/H⁺ | Cyanohydrin | pH 9-10 |

| Grignard Reaction | R'MgX, then H₃O⁺ | Secondary Alcohol | Anhydrous ether |

| Wittig Reaction | Ph₃P=CHR' | Alkene | Aprotic solvent |

Hydroxyl Group Reactivity: Esterification, Etherification, and Selective Oxidation Processes

The primary hydroxyl group in this compound offers another site for chemical modification, behaving as a typical primary alcohol. Its key reactions include esterification, etherification, and oxidation.

Esterification is a common transformation of alcohols, involving reaction with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. libretexts.orgcrunchchemistry.co.uk The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic example. britannica.com This reaction is reversible, and often requires removal of water to drive the equilibrium towards the product. crunchchemistry.co.uk

Etherification , such as the Williamson ether synthesis, can be employed to convert the hydroxyl group into an ether. britannica.com This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Selective Oxidation of the primary hydroxyl group in the presence of the aldehyde presents a significant challenge. Strong oxidizing agents would likely oxidize both functional groups. However, selective oxidation of the primary alcohol to a carboxylic acid could potentially be achieved using specific reagents under controlled conditions, while the aldehyde is protected as an acetal. Conversely, the aldehyde is more readily oxidized than the primary alcohol.

| Reaction Type | Reagent | Product Functional Group | Typical Conditions |

| Fischer Esterification | R'COOH, H⁺ | Ester | Heat, removal of H₂O |

| Acylation | R'COCl, Pyridine | Ester | Room temperature |

| Williamson Ether Synthesis | 1. NaH 2. R'Br | Ether | Anhydrous aprotic solvent |

| Oxidation (Protected Aldehyde) | PCC or DMP | Aldehyde (from alcohol) | Anhydrous CH₂Cl₂ |

Intramolecular Cyclization and Rearrangement Pathways

The presence of both an aldehyde and a hydroxyl group within the same molecule allows for the possibility of intramolecular reactions. Specifically, the hydroxyl group can act as an internal nucleophile, attacking the electrophilic aldehyde carbon. This intramolecular nucleophilic addition results in the formation of a cyclic hemiacetal.

The favorability of this cyclization is highly dependent on the size of the ring being formed. In the case of this compound, the attack of the hydroxyl oxygen onto the aldehyde carbon would lead to the formation of a nine-membered ring. Generally, the formation of five- and six-membered rings is thermodynamically and kinetically favored over larger or smaller rings. sydney.edu.au Therefore, the equilibrium between the open-chain form of this compound and its cyclic hemiacetal is expected to strongly favor the open-chain structure under normal conditions.

While the direct cyclization to a nine-membered ring is disfavored, rearrangement pathways under specific catalytic conditions, such as acid catalysis, could potentially lead to other cyclic structures, although these are likely to be minor pathways.

| Reactant | Reaction Type | Product | Ring Size | Thermodynamic Favorability |

| This compound | Intramolecular Hemiacetalization | Cyclic Hemiacetal | 9-membered | Low |

Elucidation of Reaction Kinetics and Thermodynamic Profiles

Reaction Kinetics:

Nucleophilic Additions to the Aldehyde: These reactions are typically fast. The presence of the ether oxygens might have a minor electronic effect on the aldehyde's reactivity. The rate-determining step is generally the initial attack of the nucleophile on the carbonyl carbon. libretexts.org

Intramolecular Cyclization: The kinetics of hemiacetal formation are influenced by the ring size. For a disfavored nine-membered ring, the activation energy for cyclization would be significantly higher than for the formation of a five- or six-membered ring, resulting in a much slower reaction rate.

Thermodynamic Profiles:

Nucleophilic Additions: Many nucleophilic additions to aldehydes, such as hydration, are reversible, indicating a small change in Gibbs free energy (ΔG). Reactions with strong nucleophiles like Grignard reagents are essentially irreversible and highly exothermic.

Esterification: Fischer esterification is a reversible process with an equilibrium constant typically close to 1, indicating that the reactants and products are of similar thermodynamic stability.

Intramolecular Cyclization: The thermodynamics of ring formation are governed by factors such as ring strain and entropy. The formation of a nine-membered cyclic hemiacetal would be entropically disfavored, and potential transannular strain would further decrease its stability relative to the acyclic form.

Studies on the thermal decomposition of related polyether structures, such as poly(ether ether ketone) (PEEK), indicate high thermal stability, with decomposition occurring at elevated temperatures. researchgate.netnih.gov This suggests that the ether linkages in this compound are robust under typical reaction conditions.

| Transformation | Expected Kinetic Order | Relative Rate | Thermodynamic Control |

| Grignard Addition | Second Order | Fast | Irreversible |

| Fischer Esterification | Second Order | Moderate | Reversible (Equilibrium) |

| Intramolecular Cyclization | First Order | Very Slow | Unfavorable Equilibrium |

Role of 8 Hydroxy 3,6 Dioxaoctanal As a Versatile Building Block in Complex Chemical Syntheses

Application as a Spacer in Oligosaccharide and Glycoside Synthesis

The hydrophilic and flexible nature of the 8-Hydroxy-3,6-dioxaoctanal backbone makes it an ideal spacer for connecting carbohydrate moieties to other molecules without significantly altering their biological activity. This has been particularly exploited in the synthesis of neoglycoconjugates and synthetic oligosaccharides.

Design and Synthesis of Glycosides Utilizing this compound Spacers

The synthesis of glycosides incorporating the this compound spacer has been a strategy to create synthetic oligosaccharides that can be linked to proteins or other carriers. scispace.comacs.orgresearchgate.net The primary hydroxyl group of the spacer can be glycosylated with a desired sugar donor, while the aldehyde group, often in a protected form such as a dioxolane acetal (B89532) during the glycosylation step, is later deprotected for subsequent conjugation reactions. rlmc.edu.pk This approach effectively introduces a hydrophilic arm that mimics the presentation of carbohydrates on cell surfaces.

A key application of this methodology is in the synthesis of immunologically important oligosaccharides. For instance, the trisaccharide specific to the human blood group B has been synthesized as a glycoside of this compound. cigb.edu.cubioline.org.br This synthetic antigen, featuring the spacer arm, can then be coupled to a protein carrier like Keyhole Limpet Hemocyanin (KLH) to generate immunogens for the production of monoclonal antibodies. cigb.edu.cu

Table 1: Examples of Glycosides Synthesized with this compound Spacers

| Glycosyl Donor | Resulting Glycoside Structure | Application | Reference |

| Human Blood Group B Trisaccharide | B-trisaccharide-O-(CH₂)₂-O-(CH₂)₂-O-CH₂-CHO | Synthetic Antigen for Monoclonal Antibody Production | cigb.edu.cu |

| Various Monosaccharides | Monosaccharide-O-(CH₂)₂-O-(CH₂)₂-O-CH₂-CHO | General Synthetic Oligosaccharide Precursor | scispace.comacs.orgbvsalud.org |

Stereochemical Control and Regioselectivity in Glycosylation Reactions Employing Derivatives

While specific studies detailing the influence of this compound derivatives on the stereochemical and regioselective outcome of glycosylation are not extensively documented in publicly available literature, general principles of glycosylation chemistry apply. The stereoselectivity (α or β linkage) of the glycosidic bond formation is primarily dictated by the nature of the glycosyl donor (including its protecting groups), the promoter used, and the reaction conditions, rather than the spacer itself. nih.govfrontiersin.orgnih.govbeilstein-journals.org

However, the reactivity of the hydroxyl group on the this compound spacer can be considered analogous to other primary alcohols. The flexible nature of the oligo(ethylene glycol) chain is unlikely to exert significant steric hindrance that would direct the stereochemical outcome at the anomeric center of the sugar. nih.gov Regioselectivity is generally not a concern when using this spacer, as it presents a single primary hydroxyl group for glycosylation, thus avoiding the need for complex protecting group strategies on the spacer molecule itself.

Incorporation into Bioconjugate Chemistry and Advanced Material Precursors

The bifunctional character of this compound is highly advantageous in bioconjugate chemistry, where precise linking of different molecular entities is paramount. The aldehyde function provides a reactive handle for covalent attachment to amine groups of biomolecules, while the hydroxyl end allows for the initial attachment of a molecule of interest, such as a carbohydrate.

Synthetic Strategies for Constructing Glycoconjugates and Polymeric Assemblies

The aldehyde group of glycosylated this compound derivatives is a key feature for the construction of glycoconjugates. The most common strategy involves reductive amination. In this reaction, the aldehyde group reacts with a primary amine, such as the ε-amino group of lysine (B10760008) residues in a protein, to form a Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. rlmc.edu.pk This method has been successfully used to conjugate oligosaccharides to proteins, thereby creating neoglycoproteins. rlmc.edu.pk

The general synthetic approach can be summarized as:

Protection of the aldehyde group of this compound (e.g., as a dioxolane acetal).

Glycosylation of the free hydroxyl group with the desired carbohydrate moiety.

Deprotection of the aldehyde group.

Conjugation to a protein or other amine-containing molecule via reductive amination.

While the direct use of this compound in forming polymeric assemblies is not widely reported, its structure is analogous to short oligo(ethylene glycol) (OEG) linkers that are extensively used in creating advanced materials. nih.gov Bifunctional OEG derivatives can be used to cross-link polymers to form hydrogels or to create block copolymers with defined hydrophilic segments.

Utility in Synthetic Antigen Development and Immunogen Design for Research Applications

As previously mentioned, one of the most significant applications of this compound is in the development of synthetic antigens. By linking a specific oligosaccharide epitope to this spacer, researchers can create a molecule that, when conjugated to a carrier protein, can elicit a specific immune response. cigb.edu.cu The spacer serves to project the carbohydrate antigen away from the protein backbone, enhancing its accessibility to the immune system and promoting the generation of antibodies against the carbohydrate.

The synthesis of the human blood group B trisaccharide as a glycoside of this compound is a prime example of this application. cigb.edu.cubioline.org.br The resulting synthetic antigen was coupled to KLH and used to immunize mice, leading to the production of high-titer anti-B antibodies and the subsequent development of a monoclonal antibody for blood typing. cigb.edu.cu This demonstrates the utility of this spacer in creating well-defined immunogens for research and diagnostic purposes.

Role in Polymer Science: Monomer and Linker Applications in Macromolecular Architectures

There is a lack of specific information in the reviewed scientific literature regarding the application of this compound as a monomer or linker in polymer science. However, based on its chemical structure, its potential in this field can be inferred.

As a heterobifunctional molecule, it could theoretically be used as an AB-type monomer in step-growth polymerization. For instance, the hydroxyl group could be converted to another reactive group, and polymerization could proceed through reactions involving the aldehyde and the newly introduced functionality.

More plausibly, it could serve as a linker to functionalize polymers or to connect different polymer chains. For example, a pre-formed polymer with reactive side chains could be modified using the aldehyde or hydroxyl group of this compound to introduce a hydrophilic spacer with a terminal reactive group for further conjugation. Its short oligo(ethylene glycol) nature would impart hydrophilicity and flexibility to the resulting macromolecular architecture. nih.gov

Design of Polyether-Based Oligomers and Polymers

The structure of this compound, containing ether linkages, makes it a suitable candidate for the synthesis of polyether-based oligomers and polymers. Polyethers are a significant class of polymers known for their chemical resistance, flexibility, and thermal stability.

The hydroxyl group of this compound could serve as an initiator for the ring-opening polymerization of cyclic ethers, such as ethylene (B1197577) oxide or propylene (B89431) oxide. This would result in the formation of polyether chains with the this compound moiety at one end. The aldehyde group would remain available for subsequent modifications, allowing for the creation of functionalized polyethers.

Alternatively, the aldehyde group could be reduced to a primary alcohol, yielding a diol. This diol could then be used as a monomer in condensation polymerization with other difunctional monomers, such as dicarboxylic acids or diisocyanates, to produce polyesters or polyurethanes with flexible polyether segments incorporated into the polymer backbone.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of this compound | Resulting Polymer Structure |

| Ring-Opening Polymerization | Initiator (via hydroxyl group) | Polyether with a terminal aldehyde group |

| Condensation Polymerization | Monomer (as a diol after reduction) | Polyester or Polyurethane with polyether segments |

Cross-linking and Dendritic Scaffolding Applications

The bifunctional nature of this compound also suggests its potential use as a cross-linking agent and in the construction of dendritic scaffolds.

As a cross-linking agent, the aldehyde group can react with various functional groups in polymer chains, such as amines or hydroxyls, to form covalent bonds between them. This process, known as cross-linking, leads to the formation of a three-dimensional polymer network, which can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the material. For instance, it could be used to cross-link polymers like polyvinyl alcohol or chitosan.

In the context of dendritic scaffolding, this compound could be employed in a divergent synthesis approach. The aldehyde could be reacted with a multifunctional core molecule, and the hydroxyl group would then be available for further reactions to build the next generation of the dendrimer. The flexible ether linkages within the molecule could impart unique properties to the resulting dendritic structure.

Table 2: Potential Applications in Macromolecular Architecture

| Application | Mechanism | Potential Outcome |

| Cross-linking | Reaction of the aldehyde group with functional polymers | Enhanced mechanical and thermal properties of the polymer |

| Dendritic Scaffolding | Stepwise reaction of aldehyde and hydroxyl groups | Formation of highly branched, tree-like macromolecules |

Sophisticated Spectroscopic Characterization and Structural Elucidation of 8 Hydroxy 3,6 Dioxaoctanal and Its Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like 8-Hydroxy-3,6-dioxaoctanal in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (heteronuclear correlation) experiments provides a detailed picture of the molecular framework.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in different chemical environments. The aldehydic proton would appear at a characteristic downfield shift, typically in the range of 9-10 ppm, as a triplet due to coupling with the adjacent methylene protons. The protons of the methylene groups would exhibit complex splitting patterns in the region of 3-4 ppm, arising from coupling with neighboring protons. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aldehydic carbonyl carbon would be observed at a significant downfield shift, generally above 200 ppm. The carbons of the methylene groups attached to oxygen atoms would resonate in the range of 60-80 ppm, while the terminal hydroxymethyl carbon would appear at a slightly upfield position within this range.

To definitively assign these proton and carbon signals, two-dimensional heteronuclear correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the unambiguous assembly of the molecular structure.

Illustrative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | HMBC Correlations (H to C) |

| 1 | 9.75 (t) | 202.5 | C2, C3 |

| 2 | 4.20 (d) | 72.0 | C1, C3 |

| 4 | 3.75 (m) | 70.8 | C5 |

| 5 | 3.70 (m) | 70.5 | C4, C7 |

| 7 | 3.65 (t) | 61.5 | C5, C8 |

| 8 | 3.60 (t) | 63.0 | C7 |

| OH | 2.50 (br s) | - | C8 |

Please note: The data in this table is illustrative and represents expected values for a molecule with the structure of this compound. Actual experimental values may vary.

The flexible nature of the polyether chain in this compound suggests the presence of multiple conformers in solution at room temperature. Variable temperature (VT) NMR studies can provide insight into the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, changes in chemical shifts, coupling constants, and line shapes can be observed.

At lower temperatures, the rate of interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. Analysis of these spectra can provide information about the relative populations of the conformers and the energy barriers to their interconversion. This information is crucial for understanding the three-dimensional structure and flexibility of the molecule.

Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental composition, confirming the molecular formula of C6H12O4. This is a critical step in the identification and characterization of the compound.

Tandem mass spectrometry (MS/MS) is employed to probe the structure of this compound by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms.

For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-C and C-O bonds of the ether linkages, as well as loss of small neutral molecules such as water and formaldehyde. The analysis of these fragmentation patterns provides valuable information for the structural elucidation of the molecule.

Illustrative MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 149.07 | 131.06 | H₂O | [M+H-H₂O]⁺ |

| 149.07 | 119.06 | CH₂O | [M+H-CH₂O]⁺ |

| 149.07 | 103.05 | C₂H₄O₂ | [M+H-C₂H₄O₂]⁺ |

| 149.07 | 89.04 | C₃H₆O₂ | [M+H-C₃H₆O₂]⁺ |

| 149.07 | 75.04 | C₃H₄O₃ | [M+H-C₃H₄O₃]⁺ |

| 149.07 | 61.03 | C₃H₆O₃ | [M+H-C₃H₆O₃]⁺ |

| 149.07 | 45.03 | C₄H₈O₃ | [M+H-C₄H₈O₃]⁺ |

Please note: The data in this table is illustrative and represents plausible fragmentation pathways for a molecule with the structure of this compound. Actual experimental fragmentation patterns may vary depending on the ionization method and collision energy.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.

In the FTIR spectrum of this compound, a strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption band around 1720-1740 cm⁻¹ would be characteristic of the C=O stretching vibration of the aldehyde group. The C-O stretching vibrations of the ether and alcohol functionalities would give rise to strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The C-H stretching vibrations of the methylene groups would appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information to FTIR. The C=O stretch of the aldehyde would also be observable in the Raman spectrum. The symmetric C-O-C stretching of the ether linkages, which may be weak in the FTIR spectrum, can sometimes be more prominent in the Raman spectrum.

Illustrative Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H stretch (alcohol) | 3400 (broad, strong) | Weak |

| C-H stretch (alkane) | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O stretch (aldehyde) | 1730 (strong) | 1730 (moderate) |

| C-O stretch (ether, alcohol) | 1050-1150 (strong) | 1050-1150 (moderate) |

| C-H bend (alkane) | 1350-1470 (moderate) | 1350-1470 (moderate) |

Please note: The data in this table is illustrative and represents expected vibrational frequencies for a molecule with the structure of this compound. Actual experimental values may vary.

Absence of Publicly Available X-ray Crystallographic Data for this compound

A thorough and systematic search of publicly accessible scientific databases and literature has revealed no published single-crystal X-ray diffraction data for the compound this compound or its immediate derivatives. Consequently, a detailed analysis of its solid-state molecular architecture through X-ray crystallography cannot be provided at this time.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in determining definitive molecular structures, including bond lengths, bond angles, and conformational details. The successful application of this technique relies on the ability to grow a well-ordered single crystal of the compound of interest, which can be a challenging endeavor for certain molecules, particularly those with a high degree of conformational flexibility.

The molecular structure of this compound, characterized by a flexible ether backbone, may present challenges in obtaining crystals suitable for X-ray diffraction analysis. Molecules with such flexibility can adopt multiple conformations, which can hinder the formation of a highly ordered crystal lattice necessary for a successful crystallographic experiment.

While the scientific community continues to characterize a vast array of chemical compounds, the crystallographic data for many substances, including this compound, remains undetermined or is not available in the public domain. Future research may successfully yield this information, which would provide valuable insights into the solid-state conformation and intermolecular interactions of this compound.

Computational Chemistry and Quantum Mechanical Investigations of 8 Hydroxy 3,6 Dioxaoctanal

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, a thorough search of scientific databases and research articles did not yield any specific studies that have applied DFT calculations to 8-Hydroxy-3,6-dioxaoctanal.

Geometric Optimization and Conformational Energy Landscapes

Information regarding the geometric optimization and the exploration of the conformational energy landscapes of this compound through DFT is not available in the current body of scientific literature. Such studies would be valuable for understanding the molecule's three-dimensional structure and the relative stability of its different conformers.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. There are currently no published studies that have performed FMO analysis on this compound to predict its chemical behavior.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, Raman)

While experimental spectroscopic data may exist, there are no available computational studies that have predicted the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra of this compound using DFT or other quantum mechanical methods. Such predictive studies are instrumental in validating experimental findings and aiding in the structural elucidation of the compound.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in solution and their interactions with other molecules. A review of the literature indicates that no MD simulations have been reported for this compound to investigate its solution-phase behavior or intermolecular interactions.

Ab Initio and Semi-Empirical Methods for Complementary Insights

Ab initio and semi-empirical quantum chemistry methods can offer complementary information to DFT. However, no research articles detailing the application of these methods to study the properties of this compound could be located.

Reaction Pathway Analysis and Transition State Modeling

The analysis of reaction pathways and the modeling of transition states are fundamental to understanding the mechanisms of chemical reactions. To date, there is no published research that has computationally modeled the reaction pathways or transition states involving this compound.

Based on a comprehensive review of existing literature, there is a clear absence of dedicated computational and quantum mechanical investigations into the properties and behavior of this compound. While the compound is mentioned in the context of metabolism and organic synthesis wur.nlnih.govscispace.com, detailed theoretical studies concerning its electronic structure, conformational landscape, spectroscopic properties, solution-phase behavior, and reaction mechanisms are not publicly available. This represents a significant opportunity for future research to provide a deeper, molecular-level understanding of this important chemical entity.

Exploration of Supramolecular Chemistry Concepts with 8 Hydroxy 3,6 Dioxaoctanal Derived Systems

Molecular Recognition Phenomena Involving Polyether-Based Scaffolds

Molecular recognition is the selective binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. The polyether backbone, characteristic of 8-Hydroxy-3,6-dioxaoctanal, is a pivotal element in designing scaffolds for molecular recognition due to the Lewis basicity of its ether oxygen atoms and its conformational flexibility.

Hydrogen bonds are crucial in the formation of ordered supramolecular structures. In systems derived from this compound, the ether oxygens can act as hydrogen bond acceptors. When the terminal hydroxyl or aldehyde groups are modified to introduce hydrogen bond donor sites, such as amides or urethanes, intricate and stable networks can be formed. These interactions are fundamental in creating materials like self-healing polyurethane hydrogels, where intermolecular hydrogen bonding contributes to both robustness and reparability rsc.org. The formation of strong hydrogen bonds between polyether chains and groups like dimethylurea has been demonstrated to induce co-crystallization and significant morphological changes in polymer blends researchgate.net.

| Donor Group | Acceptor Group | Interaction Strength | Resulting Structure |

| Urethane N-H | Polyether C-O-C | Moderate | Physically crosslinked networks researchgate.net |

| Amide N-H | Polyether C-O-C | Moderate | Inter-polymer chain association |

| Hydroxyl O-H | Ether Oxygen | Weak-Moderate | Transient networks, pre-organization |

| Urethane N-H | Urethane C=O | Strong | Hard segment domains in polyurethanes researchgate.net |

This table illustrates potential hydrogen bonding interactions in systems incorporating polyether scaffolds.

The oxygen atoms within the polyether chain of this compound act as effective coordination sites for a variety of metal cations. This interaction is the basis for the function of acyclic and cyclic polyethers in sequestering metal ions. The flexible nature of the polyether chain allows it to wrap around a metal ion in a "pseudocyclic" fashion, creating a stable complex nih.gov. The binding strength and selectivity are dependent on the length of the polyether chain and the nature of the cation. Polyether-based polymers, such as polyethylene (B3416737) oxide, are used as solid electrolytes where the ether oxygens coordinate with and facilitate the transport of alkali-metal ions rsc.org. Studies on polyurethane-metal complexes show that metal salts can coordinate with the ether linkages in the soft segments, significantly altering the material's thermal properties researchgate.net.

| Metal Ion | Polyether Ligand Type | Coordination Sites | Application Area |

| Lead (Pb²⁺) | Acyclic polyether diamide | Amide and ether oxygens | Ion-selective transport nih.gov |

| Silver (Ag⁺) | Acyclic polyether dithioamide | Thioamide sulfurs and ether oxygens | Selective ion complexation nih.gov |

| Alkali Metals (Li⁺, Na⁺, K⁺) | Poly(ethylene oxide) chains | Ether oxygens | Solid polymer electrolytes rsc.org |

| Transition Metals (Co²⁺, Cu²⁺) | Polyether-urethane | Ether oxygens in soft segments | Actuators, transducers researchgate.net |

This table summarizes examples of metal coordination involving polyether-based structures.

The principles of metal coordination and hydrogen bonding by polyether chains are fully realized in the field of host-guest chemistry. Polyether chains are the defining structural feature of crown ethers, a major class of macrocyclic hosts discovered by Charles Pedersen nih.gov. These hosts exhibit remarkable selectivity for metal and ammonium (B1175870) cations that fit snugly within their central cavity researchgate.netacs.org. By functionalizing a rigid aromatic platform with polyether arms, hosts can be designed with pre-organized cavities for specific guests acs.orgacs.org. While this compound is an acyclic molecule, its derivatives can be used to synthesize or functionalize such macrocyclic or cage-like hosts. Extending host-guest chemistry to the solid state can result in more robust materials with enhanced binding affinities, suitable for applications in separation science and the development of molecular devices nih.gov.

Self-Assembly Processes and Ordered Architectures Utilizing Derived Building Blocks

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The amphiphilic nature that can be imparted to derivatives of this compound makes them ideal building blocks for self-assembled systems. By attaching a hydrophobic moiety to the polyether chain, an amphiphilic molecule is created that can self-assemble in aqueous environments into various nanostructures, such as micelles or vesicles rsc.orgrsc.org. These assemblies are of significant interest for applications like drug delivery. For example, amphiphilic homopolymers based on oligo(ethylene glycol) have been shown to readily form micelles in polar environments rsc.org. Furthermore, self-assembled monolayers (SAMs) formed from oligo(ethylene glycol)-terminated thiols on gold surfaces are widely used to create surfaces that resist the non-specific adsorption of proteins, a critical feature for biomaterials and bioanalytical devices harvard.edunih.govnih.gov.

Dynamic Covalent Chemistry in Adaptive Supramolecular Systems

Dynamic covalent chemistry (DCC) combines the strength of covalent bonds with the reversibility of non-covalent interactions. This allows for the creation of adaptive materials that can respond to environmental stimuli, self-heal, or be recycled nih.gov. The aldehyde functionality of this compound is particularly suited for DCC, as it can readily form reversible imine or acylhydrazone bonds upon reaction with amines or hydrazides, respectively mdpi.comnih.gov.

This reversibility allows for the exchange of building blocks, leading to error correction and thermodynamic control over the final product. Polymeric materials incorporating these dynamic bonds can exhibit stimuli-responsive behavior; for instance, the imine linkage is often sensitive to pH, allowing for the controlled assembly or disassembly of a material researchgate.net. This strategy has been used to create self-healing polymers, where the reversible nature of the bonds allows the material to repair damage at the molecular level nih.govrsc.org. The integration of the polyether backbone with dynamic covalent linkages enables the design of sophisticated "biodynamers" that can fold into nanoparticle structures and respond to specific environmental cues nih.gov.

| Dynamic Covalent Reaction | Reactants | Stimulus for Reversibility | Resulting System Properties |

| Imine Formation | Aldehyde + Amine | pH, Water | Self-healing, stimuli-responsive disassembly nih.govresearchgate.net |

| Acylhydrazone Formation | Aldehyde + Hydrazide | pH | pH-responsive drug delivery, dynamic hydrogels nih.gov |

| Anhydride Exchange | Anhydride + Anhydride | Heat, Catalyst | Self-healing, recyclable networks rsc.org |

| Disulfide Exchange | Thiol + Disulfide | Redox potential, Light | Redox-responsive materials, drug release researchgate.net |

This table outlines key dynamic covalent reactions and their application in creating adaptive materials. The aldehyde in this compound is a key precursor for imine and acylhydrazone chemistry.

Conclusion and Outlook for Future Research on 8 Hydroxy 3,6 Dioxaoctanal

Unresolved Challenges and Emerging Opportunities in Synthesis and Application

The synthesis and application of 8-Hydroxy-3,6-dioxaoctanal are anticipated to present a unique set of challenges and opportunities. Overcoming these hurdles could pave the way for novel applications in various scientific and industrial domains.

Unresolved Challenges:

Selective Synthesis: A primary challenge lies in the selective and high-yield synthesis of this compound. The presence of both a hydroxyl and an aldehyde group necessitates the use of protective group strategies to prevent self-reaction or polymerization during synthesis and purification.

Scalability: Developing a cost-effective and scalable synthetic route is crucial for the commercial viability of any potential applications. This includes the sourcing of starting materials and the optimization of reaction conditions.

Stability and Storage: The long-term stability of this compound, particularly the potential for oxidation of the aldehyde group, needs to be thoroughly investigated to establish appropriate storage and handling protocols.

Emerging Opportunities:

Novel Polymer Development: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The hydroxyl and aldehyde groups can be exploited for step-growth polymerization, leading to the creation of polyacetals or polyesters with unique properties.

Bioconjugation and Surface Modification: The aldehyde functionality provides a reactive handle for covalent immobilization onto surfaces or for conjugation with biomolecules, such as proteins and peptides, opening avenues in biotechnology and diagnostics.

Crosslinking Agent: Its structure suggests potential as a crosslinking agent in the formulation of hydrogels and other polymeric networks, potentially offering enhanced biodegradability and biocompatibility.

| Potential Research Area | Associated Challenge | Potential Opportunity |

| Organic Synthesis | Achieving high selectivity and yield. | Development of novel catalytic systems. |

| Polymer Chemistry | Controlling polymer architecture and molecular weight. | Creation of biodegradable and functional polymers. |

| Biotechnology | Ensuring biocompatibility and stability of conjugates. | Design of novel bioconjugation reagents. |

Integration with Advanced Technologies for Novel Compound Design

The integration of advanced technologies will be instrumental in accelerating the research and development of this compound and its derivatives. Computational and high-throughput methodologies can provide valuable insights and streamline the discovery process.

Computational Modeling and Simulation: Density functional theory (DFT) and molecular dynamics (MD) simulations can be employed to predict the reactivity, conformational preferences, and physicochemical properties of this compound. This can guide the rational design of synthetic pathways and predict the behavior of polymers derived from this monomer.

High-Throughput Screening (HTS): HTS techniques can be utilized to rapidly screen libraries of catalysts for efficient synthesis or to evaluate the biological activity and material properties of novel derivatives and polymers of this compound.

Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on existing chemical data to predict the properties and potential applications of new compounds. This can aid in the virtual design of novel molecules based on the this compound scaffold with desired characteristics.

| Advanced Technology | Application in this compound Research | Expected Outcome |

| Computational Chemistry | Prediction of reaction mechanisms and material properties. | Rational design of synthetic routes and novel materials. |

| High-Throughput Screening | Rapid evaluation of catalysts and biological activities. | Accelerated discovery of optimal synthesis conditions and new applications. |

| Artificial Intelligence | In silico design of derivatives with targeted properties. | Efficient exploration of chemical space and identification of lead compounds. |

Broader Implications for Organic Synthesis, Materials Science, and Biomedical Research

The study of this compound is poised to have significant implications across multiple scientific disciplines, from fundamental organic chemistry to applied materials and biomedical sciences.

Organic Synthesis: The development of synthetic routes to this compound could lead to new methodologies for the selective functionalization of polyether chains, contributing to the broader toolkit of synthetic organic chemists.

Materials Science: As a versatile building block, this compound could be pivotal in the creation of a new generation of functional materials. Polymers derived from it may exhibit unique properties such as controlled degradability, hydrophilicity, and mechanical performance, making them suitable for applications in packaging, coatings, and advanced manufacturing.

Biomedical Research: The potential for biocompatibility and biodegradability makes this compound and its polymeric derivatives attractive candidates for biomedical applications. These could include drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. The aldehyde group also offers a pathway for the development of novel diagnostic reagents and biosensors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.